molecular formula C18H30N4O4S B2712970 4-[(4-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)sulfonyl]morpholine CAS No. 2319637-65-3

4-[(4-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)sulfonyl]morpholine

Cat. No.: B2712970
CAS No.: 2319637-65-3
M. Wt: 398.52
InChI Key: FJJIAGAZXHUSNJ-UHFFFAOYSA-N
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Description

4-[(4-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)sulfonyl]morpholine is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a tert-butylpyridazinyl group, a piperidinyl group, and a sulfonylmorpholine moiety, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)sulfonyl]morpholine typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the tert-butylpyridazinyl group: This can be achieved through the reaction of tert-butylamine with a suitable pyridazine derivative under controlled conditions.

    Attachment of the piperidinyl group: The piperidinyl group can be introduced via nucleophilic substitution reactions, often using piperidine and an appropriate leaving group.

    Sulfonylation: The sulfonyl group is introduced using sulfonyl chlorides in the presence of a base such as triethylamine.

    Morpholine incorporation: The final step involves the reaction of the intermediate compound with morpholine under suitable conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

4-[(4-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)sulfonyl]morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Scientific Research Applications

4-[(4-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)sulfonyl]morpholine has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting specific receptors or enzymes.

    Pharmacology: It can be studied for its potential pharmacological effects, including its interaction with biological targets.

    Materials Science: The unique structure of the compound makes it suitable for use in the development of advanced materials with specific properties.

    Biological Research: It can be used as a tool compound to study various biological processes and pathways.

Mechanism of Action

The mechanism of action of 4-[(4-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)sulfonyl]morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

  • **4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-pyridin-4-ylmethanone
  • **4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(4-chlorophenyl)methanone
  • **4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(5-cyclopropyl-1,2-oxazol-3-yl)methanone

Uniqueness

The uniqueness of 4-[(4-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)sulfonyl]morpholine lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

4-[4-[(6-tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]sulfonylmorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30N4O4S/c1-18(2,3)16-4-5-17(20-19-16)26-14-15-6-8-21(9-7-15)27(23,24)22-10-12-25-13-11-22/h4-5,15H,6-14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJJIAGAZXHUSNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN=C(C=C1)OCC2CCN(CC2)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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